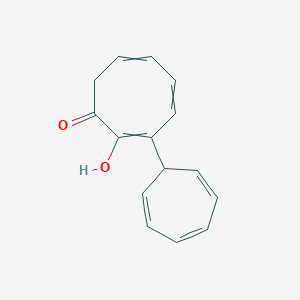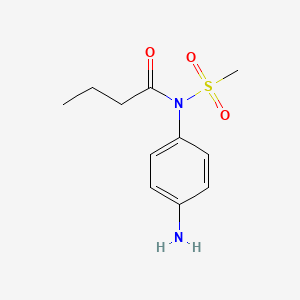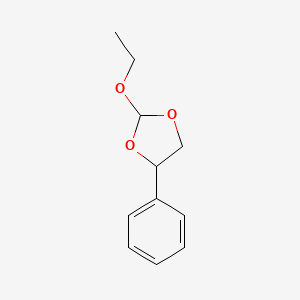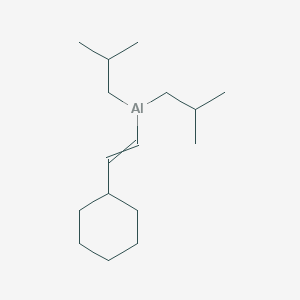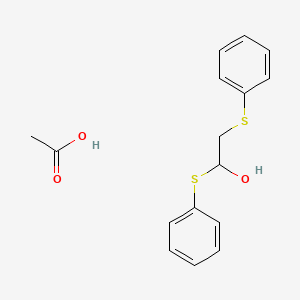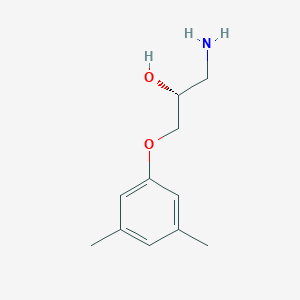![molecular formula C10H17N7O B14588609 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one CAS No. 61082-38-0](/img/structure/B14588609.png)
1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a hydrazinyl group attached to a triazine ring, which is further connected to a piperazine moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The reaction conditions often include heating the reactants in the presence of a suitable solvent, such as triethyl orthoacetate, at temperatures ranging from 130°C to 140°C for 10-15 hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products Formed: The major products formed from these reactions include azo compounds, reduced triazine derivatives, and substituted triazine compounds .
Scientific Research Applications
1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, inhibiting their activity. The triazine ring can interact with nucleic acids, affecting gene expression and cellular functions .
Comparison with Similar Compounds
4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride: Used in peptide synthesis.
1,3,5-Triazine derivatives: Known for their antimicrobial and antitumor activities.
Uniqueness: 1-[4-(4-Hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethan-1-one is unique due to its combination of hydrazinyl and piperazine moieties, which confer distinct chemical reactivity and biological activity. This makes it a versatile compound for various applications in scientific research and industry.
Properties
CAS No. |
61082-38-0 |
|---|---|
Molecular Formula |
C10H17N7O |
Molecular Weight |
251.29 g/mol |
IUPAC Name |
1-[4-(4-hydrazinyl-6-methyl-1,3,5-triazin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C10H17N7O/c1-7-12-9(15-11)14-10(13-7)17-5-3-16(4-6-17)8(2)18/h3-6,11H2,1-2H3,(H,12,13,14,15) |
InChI Key |
BXFKYKZLOUPWCL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)N2CCN(CC2)C(=O)C)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



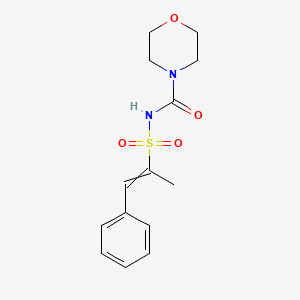
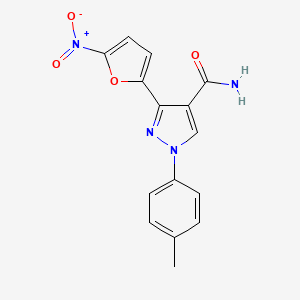
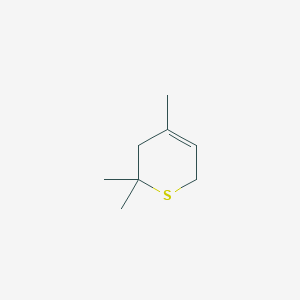
![2,4-Dichloro-1-{3-[(2,2-dichloroethenyl)oxy]-4-nitrophenoxy}benzene](/img/structure/B14588570.png)
![(2-{[4-Chloro-3-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetonitrile](/img/structure/B14588572.png)
![7-Azido-6-(methylsulfanyl)-5-thia-1-azabicyclo[4.2.0]octan-8-one](/img/structure/B14588578.png)
![Methyl [3-(1-hydroxyethyl)-2,2-dimethylcyclobutyl]acetate](/img/structure/B14588579.png)
